Aluminum magnesium hydroxide is a compound formed from aluminum, magnesium, and hydroxide ions. It is commonly used in various pharmaceutical applications, particularly as an antacid to neutralize stomach acid. The compound is often encountered in the form of a gel or suspension and is known for its ability to alleviate symptoms associated with excess stomach acid, such as heartburn and indigestion. Its chemical structure can be represented as , indicating the presence of aluminum and magnesium in combination with hydroxide ions.
This reaction effectively reduces gastric acidity, providing symptomatic relief for conditions such as gastritis and peptic ulcers. Additionally, aluminum magnesium hydroxide can interact with phosphate in the gut, potentially leading to decreased phosphate absorption, which can be clinically significant in patients with kidney disease or those on phosphate-binding therapies .
The biological activity of aluminum magnesium hydroxide primarily relates to its use as an antacid. It acts by neutralizing gastric acid, thus alleviating symptoms of acid-related disorders. The compound also exhibits cytoprotective effects by increasing bicarbonate ion secretion and stimulating prostaglandin production in the gastric mucosa, which helps protect the stomach lining from damage .
Aluminum magnesium hydroxide can be synthesized through various methods:
These methods allow for the production of aluminum magnesium hydroxide with varying properties suitable for specific applications .
Aluminum magnesium hydroxide has several important applications:
Interaction studies involving aluminum magnesium hydroxide reveal its potential to affect the absorption of other medications. For instance, it can bind with certain antibiotics (such as tetracyclines and quinolones), reducing their efficacy by preventing their absorption into the bloodstream . Additionally, it may interact with other medications that require an acidic environment for optimal absorption, necessitating careful timing of administration.
Several compounds share similarities with aluminum magnesium hydroxide, particularly in their use as antacids or their chemical structure. Here are some notable examples:
Compound | Composition | Primary Use | Unique Features |
---|---|---|---|
Aluminum Hydroxide | Al(OH)₃ | Antacid | Commonly used alone; may cause constipation. |
Magnesium Hydroxide | Mg(OH)₂ | Antacid | Often causes diarrhea; used for laxative effects. |
Calcium Carbonate | CaCO₃ | Antacid | Provides calcium; may cause gas/bloating. |
Sodium Bicarbonate | NaHCO₃ | Antacid | Rapid action; can lead to metabolic alkalosis if overused. |
Uniqueness of Aluminum Magnesium Hydroxide: Unlike other antacids that may cause either constipation or diarrhea when taken alone, aluminum magnesium hydroxide combines both components to balance these effects while providing effective acid neutralization .
Aluminum magnesium hydroxide is an inorganic compound with the general formula $$[Mg{1−x}Alx(OH)2]^{x+}(A^{n−}){x/n}·mH2O$$, where $$x$$ represents the molar ratio of Al³⁺ to $$Mg^{2+} + Al^{3+}$$, and $$A^{n−}$$ denotes interlayer anions such as carbonate or nitrate. The structure consists of brucite-like layers ($$Mg(OH)2$$) where a fraction of $$Mg^{2+}$$ ions are replaced by $$Al^{3+}$$, creating a positively charged framework balanced by intercalated anions.
Property | Value/Description |
---|---|
Molecular Formula | $$AlH5MgO5$$ |
Molar Mass | 136.32 g/mol |
Crystal System | Hexagonal (3R/2H polytypes) |
Layer Spacing | 7.67–7.81 Å |
Amphoteric Behavior | Reacts with acids and bases |
The compound’s amphoteric nature allows it to neutralize acids (e.g., $$3HCl + Al(OH)3 → AlCl3 + 3H2O$$) and react with bases to form aluminate ions ($$Al(OH)3 + OH^− → [Al(OH)_4]^−$$). Its interlayer anions can be exchanged, enabling functionalization for specific applications.
The discovery of aluminum magnesium hydroxide is intertwined with the study of hydrotalcite, a natural mineral first described in 1842 by Carl Christian Hochstetter in Snarum, Norway. Initially misidentified as a mixture, hydrotalcite’s structure was clarified in 1915 by Manasse, who established its formula as $$Mg6Al2(OH){16}CO3·4H_2O$$. The synthesis of synthetic analogs began in the mid-20th century, driven by the need for customizable LDHs.
The development of coprecipitation methods in the 1970s enabled precise control over $$Mg/Al$$ ratios and interlayer anions, expanding applications in catalysis and adsorption. Industrial interest surged with the Bayer process, which produces aluminum hydroxide ($$Al(OH)_3$$) from bauxite, a precursor for LDH synthesis. By the 21st century, aluminum magnesium hydroxide became a cornerstone in green chemistry due to its low toxicity and recyclability.
Aluminum magnesium hydroxide’s layered architecture and chemical flexibility make it indispensable in multiple fields:
Magnesium-aluminum layered double hydroxides represent a class of two-dimensional anionic clay materials with a unique crystallographic structure derived from the brucite (magnesium hydroxide) framework [1]. The fundamental building block consists of octahedral sheets where both magnesium and aluminum cations are coordinated by six hydroxyl groups [2]. These octahedral units share edges to form continuous two-dimensional layers with a positive charge resulting from the isomorphous substitution of trivalent aluminum for divalent magnesium [3].
The crystallographic structure of magnesium-aluminum layered double hydroxides can be represented by the general formula [Magnesium1-xAluminumx(OH)2]x+(Anionn-)x/n·mH2O, where x typically ranges from 0.2 to 0.33, corresponding to magnesium/aluminum ratios between 2 and 4 [4]. The crystal system of these compounds is either trigonal (3R polytype) or hexagonal (2H polytype), with space groups R3̄m and P63/mmc, respectively [5]. The unit cell parameters for the 3R polytype are approximately a = 3.0-3.1 Å and c = 22-24 Å (for carbonate interlayer), while the 2H polytype exhibits a = 3.0-3.1 Å and c = 15-16 Å [6].
The layer stacking patterns in magnesium-aluminum layered double hydroxides exhibit significant complexity and diversity [7]. The maximum degree of order stacking sequences are defined as those in which all layer pairs, triplets, and n-tuples are geometrically equivalent [9]. For the layered double hydroxide structures, these sequences are:
...CaB-X-BaC-X-CaB-X-BaC... (3R polytype)...CaB-X-BgA-X-AbC-X-CaB... (2H polytype)
Where X represents the interlayer ions and water molecules [9].
Polytype | Stacking Sequence | Space Group | c Parameter (Å) | Stability |
---|---|---|---|---|
3R | ...CaB-X-BaC-X-CaB... | R3̄m | ~22-24 | Most Stable |
2H | ...CaB-X-BgA-X-AbC... | P63/mmc | ~16 | Stable |
1H | Single layer | P3m1 | ~8 | Least Stable |
3R1 | ABC ABC... | R3̄m | ~24 | Common |
3R2 | AC AC... | P3̄m1 | ~15 | Less Common |
A distinctive feature of the layered double hydroxide structure is that the hydroxyl groups of adjacent brucite-like layers are aligned directly over one another rather than being offset, which optimizes hydrogen bonding to the interlayer species [9]. The thickness of the brucite-like layer is approximately 4.8 Å, while the interlayer gallery height varies between 2.8-3.0 Å depending on the nature of the interlayer anion [10].
X-ray diffraction analysis reveals that magnesium-aluminum layered double hydroxides often exhibit a 3×3 superstructure with ordered magnesium and aluminum distribution in the octahedral sheets [10]. This ordering minimizes electrostatic repulsion between adjacent aluminum cations and contributes to the overall structural stability of the compound [11].
The interlayer region of magnesium-aluminum layered double hydroxides contains anions and water molecules that balance the positive charge of the brucite-like layers [12]. This region exhibits remarkable dynamic behavior, particularly with respect to anion exchange processes that are fundamental to many applications of these materials [13].
The anion exchange domain (interlayer distance) in layered double hydroxides is determined by multiple factors including the size of the guest anions, their arrangement modes, and the charges they carry [7]. Research has demonstrated that the interlayer spacing can vary significantly depending on the intercalated anion, ranging from approximately 7.6 Å for carbonate-containing compounds to over 24 Å for large organic anions [14].
Anion exchange in magnesium-aluminum layered double hydroxides follows a well-established order of preference based on the relative binding energies of different anions [7]. Molecular dynamics and density functional theory studies have revealed that the relative binding energies and Gibbs free energy changes of anion exchange reactions decrease in the following order: phosphate > carbonate > sulfate > hydroxide > chloride > bromide > formate > nitrate > benzenesulfonate [7]. This sequence corresponds directly to experimental observations of anion exchange selectivity [7].
Interlayer Anion | Relative Binding Energy | Exchange Difficulty | Interlayer Spacing Effect |
---|---|---|---|
Phosphate | Very High | Most Difficult | Large |
Carbonate | High | Very Difficult | Moderate |
Sulfate | High | Difficult | Large |
Hydroxide | Moderate | Moderate | Small |
Chloride | Moderate | Moderate | Small |
Bromide | Moderate | Moderate | Small |
Formate | Low | Easy | Moderate |
Nitrate | Low | Easy | Moderate |
Benzenesulfonate | Very Low | Very Easy | Large |
The primary driving force for anion exchange in these materials is electrostatic interaction between the positively charged layers and the negatively charged anions [7]. Several factors influence the exchange difficulty, including the strength of hydrogen bonding between the anion and the host, the magnitude of charge transfer, and the electronegativity of the anion [7]. Stronger hydrogen bonding, larger charge transfer, and smaller electronegativity all contribute to increased difficulty in exchanging an anion from the interlayer region [7].
Diffusion studies have revealed that anion movement occurs primarily in the ab plane of the layered double hydroxide structure, with the diffusion coefficient along the c direction (perpendicular to the layers) approaching zero [7]. This anisotropic diffusion behavior has significant implications for the kinetics of anion exchange processes [15].
The thermodynamic and dynamic factors controlling anion exchange exhibit a dependence on the interlayer spacing [7]. When the cell parameter c is less than 24.0 Å, anion exchange is predominantly controlled by thermodynamic factors [7]. However, when c exceeds 24.0 Å, both thermodynamic and dynamic factors exert comparable influence on the anion exchange behavior [7].
Water molecules in the interlayer region can adopt different arrangements depending on the nature of the intercalated anion [21]. Three primary types of water molecule arrangements have been identified: tightly packed (with anions such as chloride, bromide, hydroxide, nitrate, and carbonate), loosely distributed (with sulfate), and double-layered (with certain organic anions) [21]. These arrangements significantly influence the hydrogen bonding network and consequently affect anion exchange dynamics [21].
The magnesium/aluminum ratio in layered double hydroxides plays a crucial role in determining their structural stability, crystallinity, and physicochemical properties [16]. This ratio, which represents the relative proportion of divalent magnesium to trivalent aluminum cations in the brucite-like layers, typically ranges from 1 to 5 in synthesized compounds [17].
Density functional theory calculations have demonstrated that the stability of cation-disordered magnesium-aluminum layered double hydroxides increases with increasing magnesium/aluminum ratio up to a certain point, primarily due to the decrease in the number of aluminum-oxygen-aluminum linkages in the hydroxide sheets [29]. These linkages create local charge imbalances that can destabilize the structure [29].
Magnesium/Aluminum Ratio | Interlayer Spacing (Å) | Structural Stability | Crystallinity | Notes |
---|---|---|---|---|
1.0 | 7.55 | High | High | Aluminum-rich, high aluminum-tetrahedral/aluminum-octahedral ratio, strong Lewis acidic sites |
2.0 | 7.60 | Very High | Very High | Optimal ratio for structural stability, highest crystallinity |
3.0 | 7.65 | Moderate | Moderate | Common in natural hydrotalcite minerals |
4.0 | 7.70 | Low | Low | Decreased stability, difficult to sustain pure layered double hydroxide phase |
5.0 | 7.75 | Very Low | Poor | Very unstable, pure layered double hydroxide phase difficult to maintain |
Research has shown that a pure layered double hydroxide phase is difficult to sustain when the magnesium/aluminum ratio exceeds 4, as the structure becomes increasingly unstable [29]. The optimal ratio for structural stability appears to be around 2, which corresponds to the composition of many natural hydrotalcite minerals [18]. At this ratio, the material exhibits the highest crystallinity and most ordered arrangement of cations in the hydroxide layers [19].
Nuclear magnetic resonance studies of aluminum coordination environments in magnesium-aluminum layered double hydroxides have revealed that the aluminum-tetrahedral/aluminum-octahedral ratio varies significantly with the magnesium/aluminum ratio [22]. Aluminum-rich compositions (magnesium/aluminum ratio = 1) display a higher proportion of tetrahedrally coordinated aluminum, which contributes to their strong Lewis acidic properties [22]. As the magnesium/aluminum ratio increases, the proportion of octahedrally coordinated aluminum increases, altering the surface chemistry and reactivity of the material [22].
The magnesium/aluminum ratio also influences the interlayer spacing of layered double hydroxides, with higher ratios generally corresponding to slightly larger interlayer distances [15]. This relationship arises from the decreased layer charge density at higher magnesium/aluminum ratios, which reduces the electrostatic attraction between the positively charged layers and the interlayer anions [20].
X-ray diffraction patterns of magnesium-aluminum layered double hydroxides with different magnesium/aluminum ratios show systematic changes in peak positions and intensities [6]. As the magnesium/aluminum ratio increases, the d003 value (corresponding to the interlayer spacing) typically increases from approximately 7.55 Å at a ratio of 1 to 7.75 Å at a ratio of 5 [15]. Additionally, peak broadening is observed at higher magnesium/aluminum ratios, indicating decreased crystallinity and increased disorder in the structure [6].
The actual magnesium/aluminum ratio in the layered double hydroxide structure may differ from the initial synthesis ratio due to preferential incorporation of cations during crystal growth [15]. Studies have shown that the magnesium/aluminum ratio in the aqueous phase during synthesis correlates well with the ratio in the resulting layered double hydroxide phase, with the actual ratio in the solid typically being lower than the initial ratio in solution [15].
Hydrotalcite-type compounds represent a specific class of magnesium-aluminum layered double hydroxides with the general formula Magnesium6Aluminum2(CO3)(OH)16·4(H2O) [28]. These materials are named after the natural mineral hydrotalcite, which was first described in 1842 for an occurrence in a serpentine-magnesite deposit in Snarum, Norway [28]. The name derives from the mineral's resemblance to talc and its high water content [28].
The hydrotalcite structure features brucite-like layers in which some magnesium ions are isomorphously substituted by aluminum ions, creating a positive charge that is balanced by carbonate anions in the interlayer region [28]. The layers stack in multiple ways, producing either a 3-layer rhombohedral structure (3R polytype) or a 2-layer hexagonal structure (2H polytype, formerly known as manasseite) [28]. These two polytypes are often intergrown in natural samples [28].
The crystallographic parameters of hydrotalcite include a trigonal crystal system for the 3R polytype and a hexagonal system for the 2H polytype [28]. The space group for the 3R polytype is R3̄m, while the 2H polytype belongs to the P63/mmc space group [28]. The unit cell parameters vary depending on the exact composition and hydration state, but typically fall within the ranges previously discussed for magnesium-aluminum layered double hydroxides [28].
A distinctive feature of hydrotalcite-type compounds is the arrangement of hydroxyl groups across the interlayer region [9]. Unlike in brucite, where hydroxyl groups are offset across layers, in hydrotalcite-type structures, the hydroxyl groups are aligned directly over one another [9]. This arrangement optimizes hydrogen bonding to the interlayer carbonate anions and water molecules [9].
The interlayer carbonate anions in hydrotalcite-type compounds are weakly bound, giving these materials significant anion exchange capabilities [28]. This property has been extensively exploited in various applications, including catalysis, environmental remediation, and pharmaceutical formulations [28].
X-ray diffraction patterns of hydrotalcite-type compounds show characteristic reflections corresponding to the basal spacing (d003) at approximately 7.6 Å for carbonate-containing materials [25]. Additional reflections at approximately 3.8 Å (d006), 2.6 Å (d012), and 1.5 Å (d110) are also typically observed [25]. The intensity and sharpness of these reflections provide information about the crystallinity and ordering of the material [25].
Thermal decomposition of hydrotalcite-type compounds occurs in multiple steps, as revealed by thermogravimetric analysis [25]. The first step involves the loss of interlayer water at temperatures below 200°C, followed by dehydroxylation of the brucite-like layers and decomposition of carbonate anions at higher temperatures [25]. This process ultimately leads to the formation of mixed magnesium-aluminum oxides with high surface area and unique acid-base properties [25].
The hydrotalcite-type structure can accommodate various combinations of divalent and trivalent cations beyond magnesium and aluminum [28]. Natural hydrotalcite minerals often contain small amounts of iron, chromium, or manganese substituting for aluminum, while synthetic analogs can incorporate a wide range of transition metals [28]. This compositional flexibility contributes to the diverse properties and applications of hydrotalcite-type materials [28].